

Application Notes and Protocols for PHPS1 In Vitro Assays

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Compound of Interest		
Compound Name:	PHPS1	
Cat. No.:	B15542049	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2.[1][2][3][4] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various signaling pathways, including the Ras-mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[1] Dysregulation of Shp2 activity has been implicated in various diseases, including cancer and developmental disorders. PHPS1 has been shown to selectively inhibit Shp2 over other closely related phosphatases like Shp1 and PTP1B. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of PHPS1 on Shp2.

Data Presentation

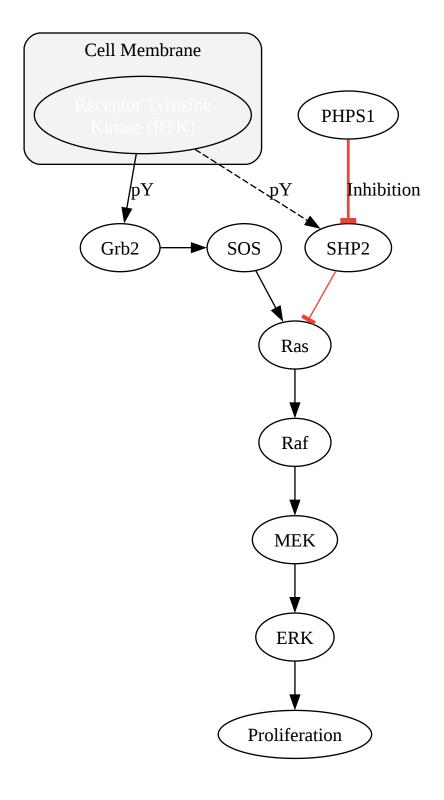
Table 1: Inhibitory Activity of **PHPS1** against Protein Tyrosine Phosphatases



Phosphatase	Κι (μΜ)	IC50 (μM)	Selectivity vs. Shp2
Shp2	0.73	2.1	-
Shp1	10.7	30	~15-fold
PTP1B	5.8	19	~8-fold
ECPTP	-	5.4	~2.6-fold
MptpA	-	39	~18.6-fold

Signaling Pathway Diagram





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Experimental Protocols



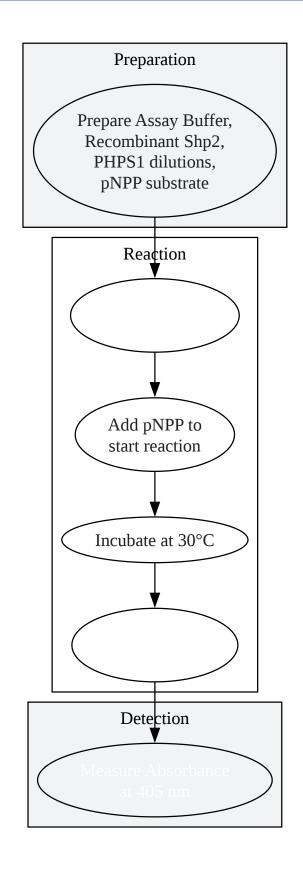


Direct In Vitro Phosphatase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a colorimetric assay to measure the direct inhibition of recombinant Shp2 by **PHPS1** using the generic phosphatase substrate p-nitrophenyl phosphate (pNPP).

Experimental Workflow Diagram





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Materials:



- · Recombinant human Shp2 protein
- PHPS1
- p-Nitrophenyl Phosphate (pNPP)
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05%
 Tween-20
- Stop Solution: 1 M NaOH
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of PHPS1 in DMSO.
 - Prepare a fresh solution of 100 mM pNPP in assay buffer.
 - Dilute the recombinant Shp2 protein to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
- Assay Setup:
 - Add 25 μL of assay buffer to all wells of a 96-well plate.
 - \circ Add 5 μ L of varying concentrations of **PHPS1** (or DMSO for the control) to the appropriate wells.
 - $\circ~$ Add 10 μL of the diluted Shp2 enzyme to each well, except for the blank wells (add 10 μL of assay buffer instead).



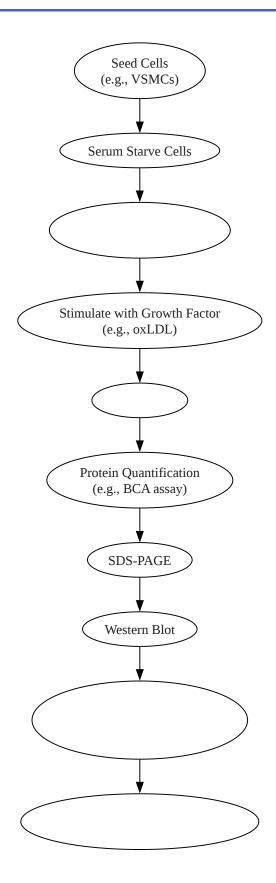
- Mix gently and incubate for 15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
- Enzymatic Reaction:
 - \circ Start the reaction by adding 10 µL of the 100 mM pNPP substrate to all wells.
 - Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.
- Stop Reaction and Measurement:
 - \circ Stop the reaction by adding 50 μ L of 1 M NaOH to each well. The addition of NaOH will also cause a yellow color to develop.
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other wells.
 - Calculate the percentage of inhibition for each PHPS1 concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the **PHPS1** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay for PHPS1 Inhibition of SHP2-Mediated ERK Phosphorylation

This protocol describes a cell-based assay to assess the inhibitory effect of **PHPS1** on the Shp2-dependent phosphorylation of ERK1/2 in response to a growth factor stimulus.

Experimental Workflow Diagram





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Materials:



- Vascular Smooth Muscle Cells (VSMCs) or other suitable cell line with an active SHP2-ERK pathway
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

PHPS1

- Oxidized low-density lipoprotein (oxLDL) or another suitable growth factor (e.g., HGF/SF)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Cell Culture and Plating:
 - Culture VSMCs in complete medium until they reach 80-90% confluency.
 - Seed the cells into 6-well plates at an appropriate density and allow them to adhere overnight.
- Serum Starvation and Treatment:



- Wash the cells with PBS and then culture them in serum-free medium for 24 hours to synchronize the cells and reduce basal signaling.
- \circ Pre-treat the cells with various concentrations of **PHPS1** (e.g., 10 μ M) or DMSO (vehicle control) for 1-2 hours.

Cell Stimulation:

- Stimulate the cells with a growth factor known to activate the SHP2-ERK pathway, for example, 100 μg/ml of oxLDL for 10-30 minutes.
- Cell Lysis and Protein Quantification:
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells by adding 100-200 μL of ice-cold RIPA buffer to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
 - Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

Western Blotting:

- Normalize the protein concentrations of all samples with lysis buffer.
- Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
 - Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Compare the levels of ERK phosphorylation in PHPS1-treated cells to the control cells. A reduction in ERK phosphorylation upon stimulation in the presence of PHPS1 indicates inhibition of the Shp2 pathway.

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